molecular formula C22H40O5S B1237786 (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid CAS No. 95061-94-2

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid

Cat. No.: B1237786
CAS No.: 95061-94-2
M. Wt: 416.6 g/mol
InChI Key: VXONFJQHQJLICT-BUHFOSPRSA-N
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Description

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.

    Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.

    Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:

    Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.

    Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.

    Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.

Uniqueness

The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique

Conclusion

This compound is a compound with a unique structure and diverse applications in various fields

Properties

CAS No.

95061-94-2

Molecular Formula

C22H40O5S

Molecular Weight

416.6 g/mol

IUPAC Name

(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid

InChI

InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+

InChI Key

VXONFJQHQJLICT-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O

SMILES

CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O

Synonyms

4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid
desamino-2-norleukotriene E1
DN-LTE(1)

Origin of Product

United States

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